2,4-Dibromo-5-fluorophenylboronic acid
Overview
Description
2,4-Dibromo-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBr2FO2 and its molecular weight is 297.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including 2,4-dibromo-5-fluorophenylboronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal, in turn, has undergone oxidative addition with an electrophilic organic group, forming a new metal-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, results in the formation of a new carbon-carbon bond . This reaction is part of a broader class of reactions known as carbon-carbon bond-forming reactions, which are crucial in organic synthesis and the production of complex organic compounds .
Result of Action
The primary result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in these reactions, including this compound, are generally stable, readily prepared, and environmentally benign .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including those involved in oxidative addition and transmetalation processes. The nature of these interactions often involves the formation of stable complexes with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . This interaction is crucial for the efficiency of Suzuki-Miyaura coupling reactions, making this compound a valuable reagent in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, potentially altering the flux of metabolites within the cell . Additionally, this compound may impact cell signaling by interacting with proteins that regulate these pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The precise mechanism of action often involves the modulation of enzyme activity, which in turn affects various cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound may undergo degradation, which can affect its efficacy in reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects may include alterations in enzyme activity and changes in cellular metabolism, which can be observed over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of key enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function. The distribution patterns of this compound are essential for understanding its effects on cellular processes and for optimizing its use in experimental settings.
Subcellular Localization
The subcellular localization of this compound is a key factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function, making it an important consideration in biochemical research.
Properties
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDYKQPEFYELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252983 | |
Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-89-3 | |
Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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